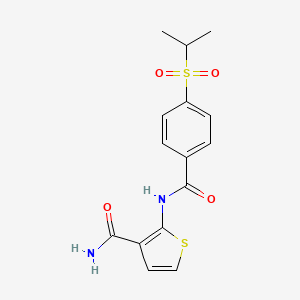

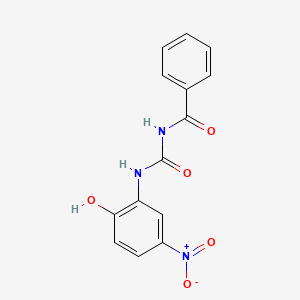

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

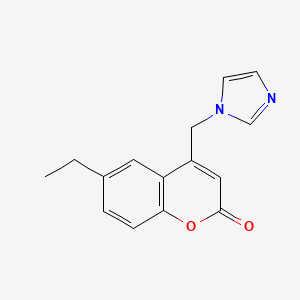

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, also known as BNPPU, is an organic compound with the molecular formula C14H11N3O5 . It has a molecular weight of 301.26 . The compound has gained interest in recent years due to its potential applications.

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The InChI code for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is 1S/C14H11N3O5/c18-12-7-6-10 (17 (21)22)8-11 (12)15-14 (20)16-13 (19)9-4-2-1-3-5-9/h1-8,18H, (H2,15,16,19,20) .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Wissenschaftliche Forschungsanwendungen

- Anti-Cancer Properties : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea exhibits anti-cancer effects. Researchers have investigated its potential as an anti-tumor agent, particularly in the context of specific cancer types .

- Anti-Inflammatory Activity : The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for drug development .

- Anti-Microbial and Anti-Fungal Effects : Researchers have explored its antimicrobial and antifungal properties. These findings suggest potential applications in treating infectious diseases .

- Benzoxazole Derivatives : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a valuable starting material for synthesizing benzoxazole derivatives. Benzoxazoles are important heterocyclic compounds with diverse applications in medicinal chemistry, pharmaceuticals, and industry .

- Synthetic Strategies : Researchers have developed well-organized synthetic methodologies for benzoxazole using 2-aminophenol (a precursor of our compound). These strategies involve various reaction conditions, catalysts (including nanocatalysts and metal catalysts), and substrates (aldehydes, ketones, acids, etc.) .

- 1-Benzoxazolyl-o-carboranes : Wu et al. demonstrated a FeCl3-catalyzed aerobic oxidation reaction to synthesize 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane. These compounds have potential applications in materials science and boron-based materials .

- Functional Materials and Sensors Electrochemical Properties: The nitrophenyl moiety in 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea may contribute to its electrochemical behavior. Researchers could explore its use in sensors or other functional materials.

Medicinal Chemistry and Drug Discovery

Organic Synthesis and Heterocyclic Chemistry

Materials Science and Catalysis

Carboranes and Boron Chemistry

Bioorganic Chemistry and Enzyme Inhibition

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHWJCSMOPGTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)